N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Overview
Description
N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound that features a benzamide core with a thiazolidinone ring and a carbamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Attachment of the Benzamide Core: The thiazolidinone intermediate is then reacted with a benzoyl chloride derivative to form the benzamide core.
Introduction of the Carbamoylphenyl Group: Finally, the benzamide intermediate is reacted with an isocyanate derivative to introduce the carbamoylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazolidinone ring and benzamide core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide: Similar compounds include other benzamide derivatives and thiazolidinone-containing molecules.
Uniqueness
Structural Features: The combination of a thiazolidinone ring with a benzamide core and a carbamoylphenyl group is unique and contributes to its distinct chemical and biological properties.
Reactivity: Its reactivity profile, including oxidation, reduction, and substitution reactions, sets it apart from other similar compounds.
Biological Activity
N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Structural Features
- Carbamoyl Group : Enhances solubility and bioavailability.
- Thiazolidinone Ring : Known for various pharmacological activities including anti-inflammatory and antimicrobial properties.
- Aromatic Systems : Contributes to the overall stability and interaction with biological targets.
Antidiabetic Properties
Recent studies have indicated that derivatives of thiazolidinone compounds exhibit significant antidiabetic activities. For instance, compounds synthesized from similar scaffolds have shown promising results in inhibiting alpha-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies demonstrated that certain derivatives had IC50 values significantly lower than the standard drug acarbose .
Antimicrobial Activity
Thiazolidinone derivatives have been reported to possess antimicrobial properties against various pathogens. For example, compounds in this class have displayed activity against Escherichia coli, Candida albicans, and Staphylococcus aureus. The mechanism often involves disruption of cell wall synthesis or inhibition of specific metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinone derivatives has been well-documented. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This activity suggests their potential use in treating conditions characterized by inflammation .
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. For instance, some derivatives were evaluated for their activity against HepG2 (liver cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines using MTT assays. Compounds demonstrated varying degrees of cytotoxicity, indicating their potential as anticancer agents .
Case Study 1: Antidiabetic Activity
A study synthesized a series of thiazolidinone derivatives and tested their alpha-glucosidase inhibitory activity. Among the tested compounds, several showed IC50 values significantly lower than acarbose, suggesting enhanced efficacy as antidiabetic agents. The most active compound exhibited an IC50 value of 5.22 ± 0.14 μM .
Case Study 2: Antimicrobial Efficacy
In another investigation, a range of thiazolidinone derivatives was screened for antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited strong inhibitory effects against both gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Summary of Biological Activities
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-11-10-27(25,26)21(18(11)24)15-4-2-3-13(9-15)17(23)20-14-7-5-12(6-8-14)16(19)22/h2-9,11H,10H2,1H3,(H2,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOJRXHBRSMEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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